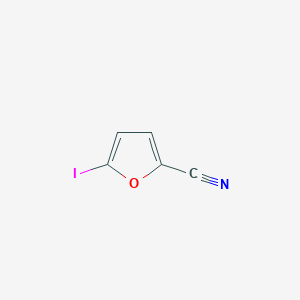
5-Iodofuran-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodofuran-2-carbonitrile is an organic compound with the molecular formula C5H2INO It is a derivative of furan, a heterocyclic organic compound, and contains an iodine atom and a nitrile group attached to the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Iodofuran-2-carbonitrile can be synthesized from 5-iodo-2-furancarboxaldehyde. One common method involves the reaction of 5-iodo-2-furancarboxaldehyde with perchloric acid, magnesium (II) perchlorate, and tris-(2-chloro-ethyl)-amine in benzene at 35°C . This reaction yields this compound with a high yield of 85%.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis from 5-iodo-2-furancarboxaldehyde provides a scalable route that can be adapted for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Iodofuran-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: Products include various substituted furan derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
5-Iodofuran-2-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-iodofuran-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its biological activity would depend on the specific molecular targets and pathways it interacts with, which are determined by the structure of the final pharmaceutical compound it is incorporated into.
Vergleich Mit ähnlichen Verbindungen
5-Bromofuran-2-carbonitrile: Similar structure but with a bromine atom instead of iodine.
5-Chlorofuran-2-carbonitrile: Similar structure but with a chlorine atom instead of iodine.
5-Fluorofuran-2-carbonitrile: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 5-Iodofuran-2-carbonitrile is unique due to the presence of the iodine atom, which can influence its reactivity and the types of reactions it can undergo. The larger size and higher atomic weight of iodine compared to other halogens can affect the compound’s physical and chemical properties, making it distinct from its bromine, chlorine, and fluorine analogs.
Eigenschaften
IUPAC Name |
5-iodofuran-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2INO/c6-5-2-1-4(3-7)8-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUYIUFQAVERDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)I)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














